

Application Note: Quantification of 8-O-Acetylharpagide using a Validated HPLC-ELSD Method

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Compound of Interest		
Compound Name:	8-O-Acetylharpagide	
Cat. No.:	B050260	Get Quote

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Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the accurate quantification of **8-O-Acetylharpagide**. This iridoid glycoside is a compound of interest for its potential therapeutic properties. The described method is robust, specific, and sensitive, making it suitable for routine quality control and research applications in drug discovery and development. All experimental protocols and quantitative data are derived from a validated study, ensuring reliability and reproducibility.

Introduction

8-O-Acetylharpagide is an iridoid glycoside found in various plant species, notably within the Lamiaceae family.[1][2] Iridoid glycosides are recognized for a wide range of biological activities, and their quantification is crucial for the standardization of herbal extracts and the development of new phytopharmaceuticals. Unlike UV-Vis detection, which requires a chromophore, ELSD is a mass-based detection method that is ideal for non-volatile compounds like **8-O-Acetylharpagide** that lack a strong UV-absorbing moiety.[1] This makes HPLC-ELSD a well-suited technique for the accurate quantification of such compounds.[1] This document provides a comprehensive protocol for the analysis of **8-O-Acetylharpagide**,



including sample preparation, detailed chromatographic conditions, and method validation data.

Experimental Protocols Sample Preparation

A reliable quantification starts with appropriate sample preparation to ensure the accurate extraction of the analyte from the matrix.

Protocol for Plant Material Extraction:

- Milling: Dry the plant material (e.g., leaves, twigs) and mill into a fine powder.
- Extraction:
 - Methanol Extraction: Macerate 10 g of the powdered plant material in 100 mL of methanol for 24 hours at room temperature.
 - Water Extraction: Macerate 10 g of the powdered plant material in 100 mL of distilled water for 24 hours at room temperature.
- Filtration: Filter the extracts through a suitable filter paper to remove solid plant debris.
- Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
- Sample Solution Preparation: Accurately weigh a portion of the dried extract and dissolve it in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.
- Final Filtration: Before injection into the HPLC system, filter the sample solution through a
 0.45 μm syringe filter to remove any particulates.

HPLC-ELSD Instrumentation and Conditions

The following parameters have been validated for the quantification of **8-O-Acetylharpagide**.



Parameter	Specification
HPLC System	Agilent 1260 Infinity or equivalent
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Program	5% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute reequilibration at 5% B
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
ELSD Detector	SEDERE SEDEX 85 LT-ELSD or equivalent
Nebulizer Temperature	40°C
Evaporator/Drift Tube Temperature	60°C
Nitrogen Gas Pressure	3.5 bar

Quantitative Data Summary

The HPLC-ELSD method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ



Parameter	Value
Linearity Range	0.05 - 1.0 mg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.01 mg/mL
Limit of Quantification (LOQ)	0.03 mg/mL

Table 2: Precision

Precision Level	RSD (%)
Intra-day Precision (n=6)	< 2.0%
Inter-day Precision (n=6, over 3 days)	< 3.0%

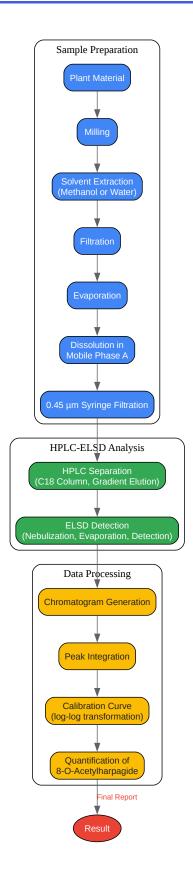
Table 3: Accuracy (Recovery)

Spiked Concentration Level	Mean Recovery (%)
Low	98.5%
Medium	101.2%
High	99.3%

Visualizations

Experimental Workflow Diagram





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Caption: Workflow for the quantification of 8-O-Acetylharpagide.



Conclusion

The HPLC-ELSD method described in this application note is a reliable and validated approach for the quantification of **8-O-Acetylharpagide** in plant extracts. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for quality control in the herbal medicine industry and for research purposes in the field of natural product chemistry and drug development. The use of ELSD provides a significant advantage for the analysis of non-chromophoric compounds like **8-O-Acetylharpagide**.

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